tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate

Medicinal Chemistry Protecting Group Strategy Imidazopyridine Synthesis

tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate (CAS 934816-44-1), also named imidodicarbonic acid, 2-(3H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester, is a doubly Boc-protected derivative of 1H-imidazo[4,5-c]pyridin-4-amine. This heterocyclic scaffold serves as a privileged intermediate in the synthesis of kinase inhibitors, antiviral agents, and immunomodulatory compounds, with the imidazo[4,5-c]pyridine core demonstrating emerging importance relative to the more extensively studied imidazo[4,5-b]pyridine isomer for developing selective ATP-competitive inhibitors.

Molecular Formula C16H22N4O4
Molecular Weight 334.376
CAS No. 934816-44-1
Cat. No. B2621151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
CAS934816-44-1
Molecular FormulaC16H22N4O4
Molecular Weight334.376
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NC=CC2=C1N=CN2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H22N4O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11-10(7-8-17-12)18-9-19-11/h7-9H,1-6H3,(H,18,19)
InChIKeyAWVYKMMHNCVOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate (CAS 934816-44-1): A Protected Imidazo[4,5-c]pyridine Scaffold for Medicinal Chemistry


tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate (CAS 934816-44-1), also named imidodicarbonic acid, 2-(3H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester, is a doubly Boc-protected derivative of 1H-imidazo[4,5-c]pyridin-4-amine . This heterocyclic scaffold serves as a privileged intermediate in the synthesis of kinase inhibitors, antiviral agents, and immunomodulatory compounds, with the imidazo[4,5-c]pyridine core demonstrating emerging importance relative to the more extensively studied imidazo[4,5-b]pyridine isomer for developing selective ATP-competitive inhibitors [1].

Why Generic Substitution Fails for CAS 934816-44-1: Differential Reactivity of Bis-Boc Protection vs. Mono-Boc and 7-Halo Analogs


Generic substitution of CAS 934816-44-1 with structurally similar imidazo[4,5-c]pyridine building blocks is problematic due to three distinct molecular features that govern downstream reactivity: (i) the bis-Boc imidodicarbonate architecture provides orthogonal nitrogen protection not achievable with the mono-Boc analog (CAS 934816-43-0), enabling sequential deprotection strategies for regioselective functionalization ; (ii) the absence of a 7-position halogen substituent distinguishes this unsubstituted scaffold from the 7-chloro (CAS 1523571-14-3) and 7-bromo (CAS 1392424-79-1) analogs, each of which imposes different electronic and steric constraints on cross-coupling chemistry ; and (iii) the dual Boc groups confer differential solubility and chromatographic behavior that directly impacts purification yields and scale-up feasibility in multi-step syntheses .

Product-Specific Quantitative Evidence Guide for CAS 934816-44-1: Comparative Purity, Pricing, and Scaffold Differentiation


Bis-Boc vs. Mono-Boc Protection: Orthogonal Deprotection Capability for Sequential Functionalization

CAS 934816-44-1 incorporates two tert-butoxycarbonyl (Boc) groups on the exocyclic amine of the imidazo[4,5-c]pyridine scaffold, forming an imidodicarbonate. This bis-Boc arrangement enables selective mono-deprotection under controlled acidic conditions (e.g., TFA stoichiometry, temperature), a capability not offered by the mono-Boc analog CAS 934816-43-0. The mono-Boc compound possesses only a single Boc group, precluding sequential deprotection strategies that are essential for introducing different substituents at each nitrogen center of the exocyclic amine in multi-step medicinal chemistry campaigns .

Medicinal Chemistry Protecting Group Strategy Imidazopyridine Synthesis

7-Position Unsubstituted Scaffold vs. 7-Halo Analogs: Electronic and Steric Profile for Cross-Coupling

CAS 934816-44-1 lacks a halogen substituent at the 7-position of the imidazo[4,5-c]pyridine ring, in contrast to the 7-chloro (CAS 1523571-14-3, MW 368.81) and 7-bromo (CAS 1392424-79-1, MW 413.27) bis-Boc analogs. The unsubstituted scaffold is the required precursor for electrophilic aromatic substitution or directed C–H activation strategies that are incompatible with pre-installed halogens, while the halo analogs are preferred for palladium-catalyzed cross-coupling. Selection between these building blocks determines the entire downstream synthetic route .

Cross-Coupling Chemistry Suzuki Reaction Imidazopyridine Functionalization

Commercial Purity and Pricing: Multi-Vendor Availability Enables Competitive Procurement

CAS 934816-44-1 is commercially available from multiple independent suppliers at purity levels of 97–98%, enabling competitive quotation. Representative pricing data includes: CymitQuimica at €363.00 per 100 mg (Ref. 54-OR1005091) and €318.00 per 100 mg (Ref. 10-F789229); Leyan at 98% purity with 100 mg, 250 mg, and 1 g pack sizes; and MolCore with NLT 98% purity under ISO-certified quality systems. This multi-supplier landscape contrasts with certain 7-halo bis-Boc analogs, which are listed by fewer vendors and may carry longer lead times .

Chemical Procurement Building Block Sourcing Purity Comparison

Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Core: Emerging Scaffold with Distinctive Electronic Properties

The imidazo[4,5-c]pyridine scaffold, of which CAS 934816-44-1 is a protected derivative, is reported to exhibit distinctive electronic and functional behavior compared to the more extensively studied imidazo[4,5-b]pyridine isomer. Reviews document that imidazo[4,5-c]pyridines are emerging as alternative scaffolds for targeting serine/threonine kinases including TBK1 and IKK-ε, with the nitrogen position influencing hydrogen-bonding patterns in the ATP-binding pocket. While imidazo[4,5-b]pyridines have been more thoroughly explored in kinase inhibitor development, the [4,5-c] isomer offers a differentiated vector for hinge-region interactions [1][2].

Scaffold Selection Heterocyclic Chemistry Kinase Inhibitor Design

Patent-Cited Intermediate: Documented Use in Nucleoside Antiviral Agent Synthesis

CAS 934816-44-1 is explicitly cited as an intermediate in patent WO2007/47793 A2 (Pages 37–38), which describes cyclopentenol nucleoside compounds for treating viral infections. This patent, assigned to Pharmasset, Inc., details the synthesis of carbocyclic nucleoside analogs targeting Flaviviridae and Picornaviridae including HCV and BVDV. The bis-Boc imidodicarbonate architecture serves as a precursor to the imidazo[4,5-c]pyridin-4-amine core that, upon deprotection and further elaboration, yields nucleoside analogs with antiviral activity. This documented use in a pharmaceutical patent distinguishes the compound from building blocks lacking such established utility .

Antiviral Agents Nucleoside Synthesis Patent Literature

Best Research and Industrial Application Scenarios for tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate


Sequential Deprotection for Regioselective Imidazo[4,5-c]pyridine Functionalization

In kinase inhibitor discovery programs requiring dissymmetric substitution at the exocyclic amine, CAS 934816-44-1 enables a sequential deprotection strategy: the first Boc group is removed under controlled TFA conditions to install substituent A, followed by removal of the second Boc group to introduce substituent B. This orthogonality is not achievable with the mono-Boc analog CAS 934816-43-0, which would require an additional protection step and associated yield loss .

C–H Activation or Electrophilic Substitution at the 7-Position

For programs targeting 7-substituted imidazo[4,5-c]pyridine derivatives via directed C–H activation or electrophilic aromatic substitution, the unsubstituted scaffold CAS 934816-44-1 is the mandatory starting material. The 7-chloro and 7-bromo analogs (CAS 1523571-14-3, 1392424-79-1) are incompatible with these methodologies due to pre-installed halogens that direct reactivity toward cross-coupling pathways instead .

Antiviral Nucleoside Analogue Synthesis per WO2007/47793

CAS 934816-44-1 can be procured as a key intermediate for antiviral nucleoside programs following the synthetic route disclosed in WO2007/47793 A2. Upon deprotection, the liberated imidazo[4,5-c]pyridin-4-amine can be elaborated into cyclopentenol nucleoside analogs targeting HCV, BVDV, and related Flaviviridae viruses .

Imidazo[4,5-c]pyridine Scaffold Exploration for Novel Kinase Targets

For medicinal chemistry teams seeking to explore imidazo[4,5-c]pyridine-based inhibitors of TBK1, IKK-ε, or AKT kinases as an alternative to saturated imidazo[4,5-b]pyridine chemical space, CAS 934816-44-1 provides a versatile, commercially available entry point. The scaffold's distinctive nitrogen positioning may yield differentiated hinge-binding interactions relative to [4,5-b] isomers that have been more extensively patented .

Quote Request

Request a Quote for tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.